6-[2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetyl]-4H-1,4-benzoxazin-3-one
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Overview
Description
The compound 6-[2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetyl]-4H-1,4-benzoxazin-3-one is a complex organic molecule that belongs to the class of triazoloquinoline derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The unique structure of this compound, which includes a triazoloquinoline moiety linked to a benzoxazinone ring, makes it a subject of interest in medicinal chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetyl]-4H-1,4-benzoxazin-3-one typically involves multiple steps, starting with the preparation of the triazoloquinoline core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions The final step includes the formation of the benzoxazinone ring through a cyclization reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis . Reaction conditions are carefully controlled to minimize by-products and ensure the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
6-[2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetyl]-4H-1,4-benzoxazin-3-one: undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under mild conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The benzoxazinone ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzoxazinone derivatives .
Scientific Research Applications
6-[2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetyl]-4H-1,4-benzoxazin-3-one: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in chemotherapy.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-[2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetyl]-4H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. The triazoloquinoline moiety is known to intercalate with DNA, disrupting its function and leading to cell death . Additionally, the compound may inhibit specific enzymes involved in cell proliferation, making it effective against cancer cells . The sulfanyl group enhances its binding affinity to these targets, increasing its potency .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]triazolo[4,3-a]pyrazine: Investigated for its anticancer properties.
[1,2,4]triazolo[4,3-a]pyrimidine: Explored for its potential as an anti-inflammatory agent.
Uniqueness
6-[2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetyl]-4H-1,4-benzoxazin-3-one: is unique due to its combined triazoloquinoline and benzoxazinone structure, which imparts a broad spectrum of biological activities. Its ability to intercalate with DNA and inhibit specific enzymes makes it a promising candidate for further research and development .
Properties
IUPAC Name |
6-[2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetyl]-4H-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O3S/c25-16(13-5-7-17-14(9-13)21-19(26)10-27-17)11-28-20-23-22-18-8-6-12-3-1-2-4-15(12)24(18)20/h1-9H,10-11H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDXNQPXDGHOHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)CSC3=NN=C4N3C5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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